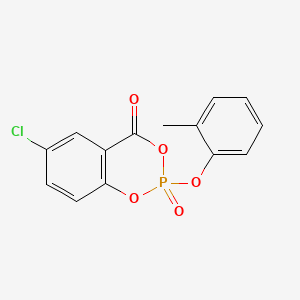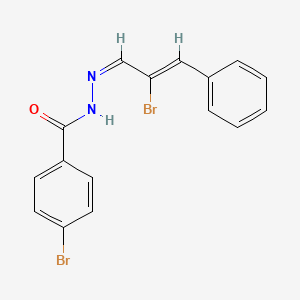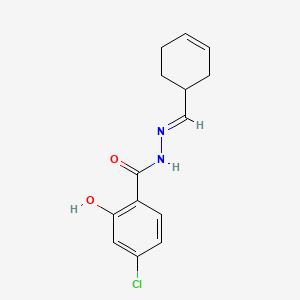![molecular formula C19H25N3O4 B3856357 1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol](/img/structure/B3856357.png)
1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol
Vue d'ensemble
Description
1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor signaling.
Mécanisme D'action
1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol 118,551 is a selective β2-adrenergic receptor antagonist, which means it blocks the binding of β2-adrenergic agonists to the receptor. β2-adrenergic receptors are G protein-coupled receptors that are activated by catecholamines such as epinephrine and norepinephrine. Activation of β2-adrenergic receptors leads to the activation of adenylyl cyclase and the production of cyclic AMP, which in turn activates protein kinase A. By blocking the binding of β2-adrenergic agonists, this compound 118,551 inhibits the downstream signaling pathway and prevents the physiological effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit airway smooth muscle contraction, decrease heart rate and blood pressure, and decrease insulin secretion. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol 118,551 is a widely used tool in scientific research due to its selectivity for β2-adrenergic receptors and its ability to block the downstream signaling pathway. However, it is important to note that this compound 118,551 may have off-target effects on other receptors and signaling pathways. Additionally, the concentration and duration of this compound 118,551 treatment may need to be carefully controlled to avoid non-specific effects.
Orientations Futures
There are several future directions for research involving 1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol 118,551. One area of interest is the role of β2-adrenergic receptor signaling in obesity and metabolic syndrome. Another area of interest is the use of this compound 118,551 in combination with other drugs to treat asthma and other respiratory diseases. Additionally, there is interest in developing more selective β2-adrenergic receptor antagonists that may have fewer off-target effects.
Applications De Recherche Scientifique
1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol 118,551 is widely used in scientific research to investigate the role of β2-adrenergic receptor signaling in various physiological and pathological conditions. It is used to study the effects of β2-adrenergic receptor activation on heart rate, blood pressure, airway smooth muscle contraction, and insulin secretion. It is also used to investigate the role of β2-adrenergic receptor signaling in asthma, chronic obstructive pulmonary disease, and diabetes.
Propriétés
IUPAC Name |
1-[3-[2-(4-ethylphenoxy)ethylamino]-4-nitroanilino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-15-4-7-17(8-5-15)26-11-10-20-18-12-16(21-13-14(2)23)6-9-19(18)22(24)25/h4-9,12,14,20-21,23H,3,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZQTTOYIXCRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)NCC(C)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(4-bromophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B3856279.png)
![2-({2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]hydrazino}carbonyl)-6-nitrobenzoic acid](/img/structure/B3856287.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B3856295.png)


![N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine](/img/structure/B3856340.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide](/img/structure/B3856349.png)
![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)pyrrolidine](/img/structure/B3856351.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3856376.png)
![N'-[4-(diethylamino)benzylidene]methanesulfonohydrazide](/img/structure/B3856381.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B3856382.png)
![N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B3856387.png)

